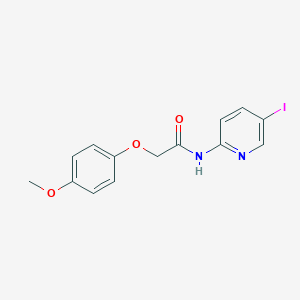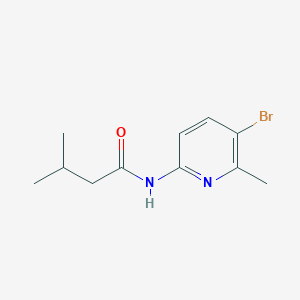![molecular formula C22H26ClN3O3 B250784 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250784.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Mécanisme D'action
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide acts as a selective inhibitor of PDE4, which regulates the intracellular levels of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to downstream signaling events that regulate inflammation and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, improvement of cognitive function, and regulation of synaptic plasticity. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high selectivity for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively low potency compared to other PDE4 inhibitors and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, including the development of more potent and selective PDE4 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and cardiovascular disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 4-propanoylpiperazine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxy-3-methylbenzoic acid to form this compound. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and neurodegenerative diseases. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
Formule moléculaire |
C22H26ClN3O3 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-4-20(27)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-22(28)17-7-5-6-15(2)21(17)29-3/h5-9,14H,4,10-13H2,1-3H3,(H,24,28) |
Clé InChI |
NMAWLHSOPRFPQT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





